molecular formula C17H27NO6 B5084985 N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B5084985
M. Wt: 341.4 g/mol
InChI Key: AQHLEGRQBHFFSR-UHFFFAOYSA-N
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Description

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethylphenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent to form the 2,6-dimethylphenoxy intermediate.

    Ethoxylation: The intermediate is then subjected to ethoxylation using ethylene oxide under controlled conditions to introduce the ethoxy group.

    Amine Introduction: The ethoxylated product is reacted with an amine, such as propan-2-amine, to form the final compound.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,6-dimethylphenoxy)ethyl)acetamide: Shares the dimethylphenoxy group but differs in the amine and ethoxy groups.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains a similar ethoxy and amine structure but lacks the dimethylphenoxy group.

Uniqueness

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-12(2)16-8-9-17-10-11-18-15-13(3)6-5-7-14(15)4;3-1(4)2(5)6/h5-7,12,16H,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHLEGRQBHFFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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